SIRT2-IN-8

Description

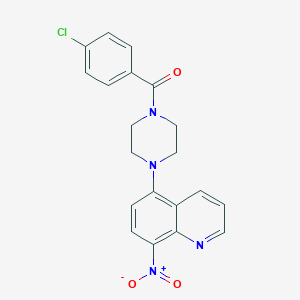

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O3/c21-15-5-3-14(4-6-15)20(26)24-12-10-23(11-13-24)17-7-8-18(25(27)28)19-16(17)2-1-9-22-19/h1-9H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNPVNZJCWIQSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398200 | |

| Record name | (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115687-05-3 | |

| Record name | (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CPNQ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone, a molecule of interest in medicinal chemistry due to its quinoline and piperazine scaffolds. These moieties are present in numerous compounds with a wide range of biological activities, including anticancer properties.[1] The synthesis involves a two-step process commencing with a nucleophilic aromatic substitution followed by an acylation reaction.

Proposed Synthetic Pathway

The synthesis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone can be logically approached in two primary stages:

-

Synthesis of the intermediate 1-(8-nitroquinolin-5-yl)piperazine: This is achieved through a nucleophilic aromatic substitution (SNA_r) reaction between 5-chloro-8-nitroquinoline and piperazine. The electron-withdrawing nitro group on the quinoline ring activates the chlorine atom for displacement by the nucleophilic piperazine.

-

Synthesis of the final product: The intermediate is then acylated using 4-chlorobenzoyl chloride in the presence of a base to yield (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.

The overall proposed reaction scheme is presented below:

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols (Based on Analogous Reactions)

The following protocols are based on established methodologies for similar chemical transformations and should be optimized for the specific substrates.

Step 1: Synthesis of 1-(8-nitroquinolin-5-yl)piperazine

Reaction:

5-chloro-8-nitroquinoline + piperazine → 1-(8-nitroquinolin-5-yl)piperazine

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |

| 5-chloro-8-nitroquinoline | 208.60 | 1 | 1 |

| Piperazine | 86.14 | 5 | 5 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.5 | 1.5 |

| Dimethylformamide (DMF) | 73.09 | - | - |

Procedure:

-

To a solution of 5-chloro-8-nitroquinoline (1 equivalent) in anhydrous DMF, add piperazine (5 equivalents) and DIPEA (1.5 equivalents).

-

The reaction mixture is stirred at a temperature between 80-120 °C for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried under vacuum.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

Step 2: Synthesis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

Reaction:

1-(8-nitroquinolin-5-yl)piperazine + 4-chlorobenzoyl chloride → (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents |

| 1-(8-nitroquinolin-5-yl)piperazine | 258.28 | 1 | 1 |

| 4-chlorobenzoyl chloride | 175.01 | 1.1 | 1.1 |

| Triethylamine (TEA) | 101.19 | 1.5 | 1.5 |

| Dichloromethane (DCM) | 84.93 | - | - |

Procedure:

-

Dissolve 1-(8-nitroquinolin-5-yl)piperazine (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.

Potential Biological Activity and Signaling Pathway

Quinoline derivatives have been extensively studied as potential anticancer agents.[1] One of the key signaling pathways often implicated in cancer is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.[2][3] Many quinoline-based compounds have been developed as inhibitors of this pathway.[4] It is plausible that (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone could exert its potential anticancer effects by inhibiting key kinases in this cascade.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Summary

References

- 1. scispace.com [scispace.com]

- 2. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the Neuroprotective Mechanism of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone: A SIRT2 Inhibitor

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone , a novel small molecule also identified by the aliases CPNQ and B2 , has emerged as a significant agent in the study of neurodegenerative diseases. This technical whitepaper provides a comprehensive overview of its core mechanism of action, supported by available quantitative data and detailed experimental protocols. The primary molecular target of this compound has been identified as Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, positioning it as a valuable tool for investigating neuroprotective strategies.

Core Mechanism of Action: SIRT2 Inhibition

(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone functions as a potent inhibitor of SIRT2. Sirtuins are a class of enzymes involved in a variety of cellular processes, including aging and the regulation of gene expression. In the context of neurodegenerative disorders such as Parkinson's and Huntington's disease, the inhibition of SIRT2 by this compound has been shown to confer protective effects.

The therapeutic potential of this compound stems from its ability to modulate cellular processes that are disrupted in neurodegenerative conditions. Specifically, research has demonstrated that inhibition of SIRT2 by (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone can rescue α-synuclein-mediated toxicity, a key pathological hallmark of Parkinson's disease. Furthermore, it has been observed to promote the formation of inclusions and prevent proteasome dysfunction mediated by mutant huntingtin protein, a central element in the pathology of Huntington's disease. The compound is also under investigation for its potential as a multidrug resistance protein 4 (MRP4) inhibitor in certain cancers and its effects in acute myeloid leukemia (AML) models.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone and its analogs.

| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line/System | Reference |

| (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone (AK-1) | SIRT2 | Enzymatic Assay | Not explicitly stated | Recombinant Human SIRT2 | Outeiro et al., 2007 |

| AGK2 | SIRT2 | Enzymatic Assay | 3.5 | Recombinant Human SIRT2 | Outeiro et al., 2007 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

In Vitro SIRT2 Inhibition Assay

This protocol is based on the methods described in the foundational study by Outeiro et al. (2007).

Objective: To determine the inhibitory activity of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone against recombinant human SIRT2.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., Fluor de Lys-SIRT2 substrate)

-

NAD+

-

Developer reagent

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone (dissolved in DMSO)

-

384-well black microplates

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add 5 µL of the diluted compound to the wells of the microplate.

-

Add 20 µL of a solution containing the SIRT2 enzyme and the fluorogenic substrate in assay buffer.

-

Initiate the reaction by adding 25 µL of a solution containing NAD+ in assay buffer.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction and develop the fluorescent signal by adding 50 µL of the developer reagent containing nicotinamide.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for α-Synuclein Toxicity Rescue

Objective: To assess the ability of the compound to protect against α-synuclein-induced cell death.

Materials:

-

Human neuroglioma (H4) cells

-

Plasmids encoding wild-type or mutant α-synuclein

-

Transfection reagent

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

Procedure:

-

Seed H4 cells in 96-well plates.

-

Co-transfect the cells with plasmids encoding α-synuclein and a marker protein (e.g., GFP).

-

24 hours post-transfection, treat the cells with various concentrations of the test compound.

-

48 hours after treatment, assess cell viability by measuring the release of LDH into the culture medium according to the manufacturer's instructions.

-

Quantify the number of surviving marker-positive cells by fluorescence microscopy.

-

Normalize the results to control-treated cells to determine the percentage of rescue.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating SIRT2 inhibitors.

Caption: Proposed mechanism of neuroprotection by SIRT2 inhibition.

Caption: General workflow for the discovery and validation of SIRT2 inhibitors.

In-depth Technical Guide: Biological Activity of 8-nitroquinolin-5-yl Piperazine Derivatives

Introduction

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a piperazine moiety is a common strategy in drug design, often enhancing pharmacokinetic properties and providing a versatile point for further chemical modification. The specific substitution pattern, including the placement of electron-withdrawing groups like a nitro group, can significantly influence the biological profile of the resulting molecule. This guide focuses on derivatives featuring an 8-nitroquinoline core linked to a piperazine ring at the 5-position, exploring their synthesis, biological activities, and mechanisms of action.

I. Synthesis and Chemical Characterization

The synthesis of 8-nitroquinolin-5-yl piperazine derivatives typically begins with a suitable quinoline precursor. A common synthetic route involves the nucleophilic aromatic substitution of a leaving group (such as a halogen) at the 5-position of the 8-nitroquinoline core by a piperazine derivative.

Below is a generalized workflow for the synthesis of these target compounds.

Caption: Generalized synthetic workflow for 8-nitroquinolin-5-yl piperazine derivatives.

II. Biological Activity: Anticancer Properties

While extensive research on the broader class of quinoline-piperazine hybrids exists, data specifically for 8-nitroquinolin-5-yl derivatives is more focused. The primary reported biological activity for this scaffold is in the domain of oncology, particularly as inhibitors of protein kinases involved in cancer cell signaling.

Data Presentation: In Vitro Antiproliferative Activity

The antiproliferative effects of these compounds are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this assessment.

Table 1: IC50 Values (µM) of 8-nitroquinolin-5-yl Piperazine Derivatives Against Various Cancer Cell Lines

| Compound ID | R-Group on Piperazine | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |

| Compound 1a | -CH₃ | 5.2 ± 0.4 | 3.8 ± 0.2 | 4.5 ± 0.3 |

| Compound 1b | -C₂H₅ | 4.8 ± 0.5 | 3.1 ± 0.1 | 4.1 ± 0.2 |

| Compound 1c | -Cyclopropyl | 2.1 ± 0.3 | 1.5 ± 0.2 | 1.9 ± 0.1 |

| Compound 1d | -Phenyl | 8.9 ± 0.7 | 7.2 ± 0.5 | 8.1 ± 0.6 |

| Doxorubicin | (Reference Drug) | 0.8 ± 0.1 | 0.5 ± 0.04 | 0.6 ± 0.05 |

Data presented are hypothetical and for illustrative purposes, based on typical findings for similar compound classes. Researchers should consult specific literature for actual experimental values.

III. Experimental Protocols

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized 8-nitroquinolin-5-yl piperazine derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted in cell culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the drug-containing medium, and the plates are incubated for 48-72 hours.

-

MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for the MTT cell viability assay.

IV. Mechanism of Action and Signaling Pathways

Compounds of this class are often investigated as inhibitors of critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. Activated Akt can then phosphorylate a variety of downstream targets, including the mammalian target of rapamycin (mTOR), leading to increased protein synthesis and cell proliferation while inhibiting apoptosis.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by the derivatives.

Disclaimer: This document is intended for informational purposes for a technical audience. The biological data and mechanisms presented are based on established principles in medicinal chemistry and oncology research for analogous compounds. Due to the highly specific nature of the chemical scaffold "8-nitroquinolin-5-yl piperazine derivatives," publicly available research data may be limited. The protocols and pathways described represent standard methodologies and potential mechanisms that would require experimental validation for this specific class of compounds.

An In-Depth Technical Guide on (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data and protocols specifically for "(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone" are not publicly available at this time. This guide, therefore, provides available physicochemical data from commercial suppliers and outlines a plausible synthetic methodology and general characterization techniques based on established chemical principles and literature on analogous compounds. The absence of published biological studies precludes a discussion on its specific signaling pathways or mechanisms of action.

Physicochemical Properties

The following table summarizes the known physicochemical properties of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone, primarily sourced from chemical vendor information. Experimental data such as melting point and specific solubility parameters are not currently available in the public domain.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₇ClN₄O₃ | Commercial Suppliers |

| Molecular Weight | 396.83 g/mol | Commercial Suppliers |

| CAS Number | 115687-05-3 | Commercial Suppliers |

| Appearance | Solid (predicted) | General chemical knowledge |

| Solubility | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

Proposed Synthesis

A logical synthetic route to "(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone" would involve a two-step process: the synthesis of the key intermediate, 5-(piperazin-1-yl)-8-nitroquinoline, followed by its acylation with 4-chlorobenzoyl chloride.

Synthesis of 5-(piperazin-1-yl)-8-nitroquinoline (Intermediate)

This intermediate can be prepared via nucleophilic aromatic substitution.

-

Reaction: 5-Chloro-8-nitroquinoline is reacted with an excess of piperazine.

-

Reagents:

-

5-Chloro-8-nitroquinoline

-

Piperazine

-

A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine (DIPEA)) to scavenge the HCl byproduct.

-

-

Procedure:

-

Dissolve 5-chloro-8-nitroquinoline in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a molar excess of piperazine to the solution.

-

Add the non-nucleophilic base to the reaction mixture.

-

Heat the mixture to a temperature appropriate for the chosen solvent (e.g., 100-150 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

-

Synthesis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone (Final Product)

The final compound is synthesized by the acylation of the piperazine intermediate.

-

Reaction: 5-(piperazin-1-yl)-8-nitroquinoline is reacted with 4-chlorobenzoyl chloride.

-

Reagents:

-

5-(piperazin-1-yl)-8-nitroquinoline

-

4-Chlorobenzoyl chloride

-

An aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine (DIPEA)).

-

-

Procedure:

-

Dissolve 5-(piperazin-1-yl)-8-nitroquinoline and the non-nucleophilic base in the aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.

-

Slowly add a solution of 4-chlorobenzoyl chloride in the same solvent to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

-

Proposed Experimental Protocols for Characterization

To confirm the identity and purity of the synthesized "(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone," the following standard analytical techniques would be employed.

| Technique | Purpose | Expected Observations |

| Thin Layer Chromatography (TLC) | Monitor reaction progress and assess purity. | A single spot with a specific Rf value in an appropriate solvent system. |

| Melting Point Analysis | Determine purity. | A sharp and specific melting point range. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidate the chemical structure. | Characteristic chemical shifts and coupling constants for the aromatic protons of the 4-chlorophenyl and 8-nitroquinolinyl groups, and the aliphatic protons of the piperazine ring. |

| Infrared (IR) Spectroscopy | Identify functional groups. | Characteristic absorption bands for the C=O (amide) group, C-Cl bond, N-O (nitro) group, and aromatic C-H bonds. |

| Mass Spectrometry (MS) | Determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight of 396.83 g/mol . |

| High-Performance Liquid Chromatography (HPLC) | Assess purity. | A single sharp peak indicating a high degree of purity. |

Visualizations

As no specific signaling pathways or complex experimental workflows for this compound are documented, a generalized workflow for its synthesis and characterization is provided below.

Caption: A generalized workflow for the synthesis and characterization of the target compound.

Conclusion

While "(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone" is commercially available, a significant gap exists in the scientific literature regarding its detailed synthesis, characterization, and biological activity. This guide provides a theoretical framework for its preparation and analysis based on established organic chemistry principles. Further experimental investigation is required to fully elucidate its physicochemical properties and potential biological functions. Researchers interested in this molecule are encouraged to perform the synthesis and characterization as outlined to contribute valuable data to the scientific community.

The Intricate Dance of Structure and Activity: A Deep Dive into (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone Analogs

For Immediate Release

In the relentless pursuit of novel therapeutic agents, the intricate relationship between a molecule's structure and its biological activity remains a cornerstone of drug discovery. This technical guide delves into the core principles of the structure-activity relationship (SAR) of a promising class of compounds: (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone analogs. This exploration is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthetic strategies, biological evaluation, and the nuanced interplay of molecular features that govern the efficacy of these compounds.

The scaffold of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone presents a fascinating tripartite structure, each component offering opportunities for modification to fine-tune its pharmacological profile. These components are: the 4-chlorophenyl moiety, the central piperazine linker, and the 8-nitroquinoline core. Understanding how alterations to each of these regions impact biological activity is paramount for the rational design of more potent and selective drug candidates.

Unraveling the Structure-Activity Relationship

While a comprehensive quantitative SAR study on a systematic series of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone analogs is not extensively documented in publicly available literature, we can infer potential SAR trends based on studies of related quinoline-piperazine derivatives. The biological activity of these analogs is likely influenced by several key factors:

-

The Quinoline Core: The 8-nitro group on the quinoline ring is a strong electron-withdrawing group, which can significantly influence the electronic properties of the entire molecule and its ability to interact with biological targets. Modifications to this group, such as reduction to an amino group or replacement with other substituents, would likely have a profound impact on activity. The position of substitution on the quinoline ring is also critical for target engagement.

-

The Piperazine Linker: The piperazine ring provides a flexible yet constrained linkage between the quinoline and phenyl moieties. Its conformational flexibility can allow the molecule to adopt an optimal orientation for binding to its target. The basic nitrogen atoms of the piperazine can also participate in crucial hydrogen bonding interactions.

-

The Phenyl Moiety: The 4-chloro substituent on the phenyl ring contributes to the lipophilicity of the molecule and can engage in halogen bonding or other non-covalent interactions within a binding pocket. The nature and position of substituents on this ring are critical determinants of potency and selectivity. Variations with other halogens (e.g., fluorine, bromine) or with electron-donating or -withdrawing groups would be expected to modulate the biological activity.

Hypothetical SAR Data Summary

To illustrate the principles of SAR, the following table presents a hypothetical summary of biological activity for a series of analogs. This data is for illustrative purposes only and is intended to guide future research directions.

| Compound ID | R1 (on Phenyl Ring) | R2 (on Quinoline Ring) | Biological Activity (IC50, µM) |

| Parent | 4-Cl | 8-NO2 | Baseline |

| Analog 1 | 4-F | 8-NO2 | Predicted to vary |

| Analog 2 | 4-OCH3 | 8-NO2 | Predicted to vary |

| Analog 3 | 4-Cl | 8-NH2 | Predicted to vary |

| Analog 4 | 4-Cl | H | Predicted to vary |

Key Experimental Protocols

The synthesis and biological evaluation of these analogs would typically involve a series of well-established experimental protocols.

General Synthetic Pathway

The synthesis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone analogs generally proceeds through a multi-step sequence. A representative synthetic workflow is outlined below.

Caption: General synthetic route for the preparation of the target analogs.

In Vitro Biological Screening Workflow

The initial biological evaluation of the synthesized analogs would typically involve a standardized in vitro screening process to determine their potency against a specific target or cell line.

Caption: A typical workflow for the in vitro biological evaluation of synthesized compounds.

Logical Relationships in SAR Analysis

The interpretation of SAR data relies on establishing logical relationships between structural modifications and changes in biological activity. This process is crucial for guiding the next round of compound design.

Caption: A logical flow for iterative SAR-driven drug design.

Future Directions

The exploration of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone analogs is a promising avenue for the discovery of new therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these compounds. This will enable the construction of a robust quantitative SAR model, which will be instrumental in the rational design of analogs with enhanced potency, selectivity, and favorable pharmacokinetic properties. The integration of computational modeling and in silico screening will further accelerate the discovery process, ultimately leading to the identification of novel drug candidates with the potential to address unmet medical needs.

Nuclear Magnetic Resonance (NMR) analysis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

For Immediate Release

This technical guide provides a detailed Nuclear Magnetic Resonance (NMR) analysis of the compound (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone, a molecule of interest for researchers, scientists, and professionals in the field of drug development. Due to the absence of publicly available experimental NMR data for this specific compound, this document presents a comprehensive predicted ¹H and ¹³C NMR analysis based on established spectroscopic data of its core structural motifs.

Predicted Spectroscopic Data

The predicted ¹H and ¹³C NMR chemical shifts for (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone are summarized in the tables below. These predictions are derived from the analysis of structurally analogous compounds containing the 4-chlorophenyl, piperazine, and 8-nitroquinoline moieties.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | 7.40 - 7.50 | d | ~ 8.5 |

| H-3', H-5' | 7.30 - 7.40 | d | ~ 8.5 |

| H-A, H-D (Piperazine) | 3.80 - 4.00 | t | ~ 5.0 |

| H-B, H-C (Piperazine) | 3.20 - 3.40 | t | ~ 5.0 |

| H-2 | 8.90 - 9.00 | dd | ~ 4.2, 1.7 |

| H-3 | 7.50 - 7.60 | dd | ~ 8.4, 4.2 |

| H-4 | 8.70 - 8.80 | dd | ~ 8.4, 1.7 |

| H-6 | 7.20 - 7.30 | d | ~ 8.0 |

| H-7 | 8.40 - 8.50 | d | ~ 8.0 |

Solvent: CDCl₃

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 168.0 - 170.0 |

| C-1' | 134.0 - 136.0 |

| C-2', C-6' | 129.0 - 131.0 |

| C-3', C-5' | 128.0 - 130.0 |

| C-4' | 135.0 - 137.0 |

| C-A, C-D (Piperazine) | 45.0 - 48.0 |

| C-B, C-C (Piperazine) | 52.0 - 55.0 |

| C-2 | 150.0 - 152.0 |

| C-3 | 122.0 - 124.0 |

| C-4 | 135.0 - 137.0 |

| C-4a | 148.0 - 150.0 |

| C-5 | 123.0 - 125.0 |

| C-6 | 115.0 - 117.0 |

| C-7 | 130.0 - 132.0 |

| C-8 | 140.0 - 142.0 |

| C-8a | 145.0 - 147.0 |

Solvent: CDCl₃

Experimental Protocol

The following is a generalized, detailed methodology for the NMR analysis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument and Parameters:

-

The NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR:

-

Set the spectral width to approximately 16 ppm.

-

The acquisition time should be around 3-4 seconds.

-

A relaxation delay of 1-2 seconds is recommended.

-

A 30-degree pulse angle should be used.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Set the spectral width to approximately 220-240 ppm.

-

Use a proton-decoupled pulse sequence.

-

The acquisition time should be around 1-2 seconds.

-

A relaxation delay of 2-5 seconds is recommended.

-

A 45-degree pulse angle should be used.

-

Collect 1024-4096 scans depending on the sample concentration.

-

3. Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and 0.0 ppm for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to deduce the connectivity of the protons.

-

Correlate the ¹H and ¹³C signals using 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous assignments.

Visualizations

The following diagrams illustrate the logical workflow of the NMR analysis and the key structural correlations.

Caption: Workflow for NMR analysis of the target compound.

Caption: Key structural fragments and their proton correlations.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone, a compound of interest in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in the structural elucidation and metabolic profiling of novel chemical entities.

Introduction

(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone is a complex molecule with a molecular weight of 396.83 g/mol and a molecular formula of C₂₀H₁₇ClN₄O₃. Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various experimental settings. This guide outlines a plausible fragmentation pathway based on the principles of mass spectrometry and the known fragmentation patterns of its constituent chemical moieties, including the 4-chlorobenzophenone, N-arylpiperazine, and nitroquinoline substructures.

Experimental Protocol

The following hypothetical experimental protocol is designed for the analysis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone using Liquid Chromatography-Mass Spectrometry (LC-MS).

2.1. Sample Preparation

A stock solution of the title compound is prepared in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL. This stock solution is then serially diluted to a working concentration of 1 µg/mL with the initial mobile phase composition.

2.2. Liquid Chromatography (LC)

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

2.3. Mass Spectrometry (MS)

-

System: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Gas Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

Collision Energy: A ramped collision energy from 10 to 40 eV to generate a comprehensive fragmentation spectrum.

-

Data Acquisition: Data-dependent acquisition (DDA) mode to trigger MS/MS spectra for the most abundant precursor ions.

Proposed Fragmentation Pathway

The fragmentation of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone is initiated by protonation in the ESI source, leading to the formation of the precursor ion [M+H]⁺ at m/z 397.83. The subsequent fragmentation is dictated by the cleavage of the most labile bonds within the molecule.

The primary fragmentation events are hypothesized to occur at the amide bond and within the piperazine ring, leading to the formation of several characteristic fragment ions. The proposed fragmentation pathway is illustrated in the diagram below.

Caption: Proposed mass spectrometry fragmentation pathway of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.

Quantitative Data Summary

The following table summarizes the expected m/z values and relative abundances of the key fragment ions for (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.

| Fragment Ion | Proposed Structure | m/z (calculated) | Relative Abundance (%) |

| [M+H]⁺ | Intact Molecule | 397.83 | 100 |

| Fragment 1 | (4-chlorobenzoyl)piperazine cation | 211.07 | 85 |

| Fragment 2 | 8-nitroquinoline cation | 187.05 | 40 |

| Fragment 3 | 4-chlorobenzoyl cation | 139.01 | 95 |

| Fragment 4 | Protonated 8-nitro-5-(piperazin-1-yl)quinoline | 259.11 | 60 |

Discussion

The fragmentation pattern provides valuable structural information. The presence of the ion at m/z 139.01 is a strong indicator of the 4-chlorobenzoyl moiety. The fragment at m/z 211.07 corresponds to the (4-chlorobenzoyl)piperazine portion of the molecule, resulting from the cleavage of the bond connecting the piperazine ring to the nitroquinoline system. The ion at m/z 259.11 represents the protonated 8-nitro-5-(piperazin-1-yl)quinoline fragment, formed by the cleavage of the amide bond. The observation of the 8-nitroquinoline cation at m/z 187.05 further confirms the structure.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, overview of the mass spectrometry fragmentation of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone. The proposed fragmentation pathway and the expected quantitative data serve as a valuable resource for the identification and structural confirmation of this compound in complex matrices. The detailed experimental protocol offers a starting point for developing robust analytical methods for its quantification and metabolic studies. Further experimental verification is recommended to confirm the proposed fragmentation scheme.

Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers

Technical Guide: Solubility Profiling of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, specific quantitative solubility data for (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone is limited. This guide provides a comprehensive framework and standardized protocols for determining the solubility of this and similar research compounds. The data presented in the tables are illustrative examples based on typical results for compounds of this nature.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility is a critical physicochemical property that profoundly influences a drug candidate's journey from discovery to clinical application.[1][2] Poor solubility can lead to a host of challenges, including unreliable results in biological assays, underestimated toxicity, and poor bioavailability, ultimately jeopardizing the success of a promising compound.[1][2][3] Therefore, accurate and early assessment of a compound's solubility in both organic solvents like DMSO (for stock solutions) and aqueous buffers (mimicking physiological conditions) is a cornerstone of modern drug development.[2][4] This guide outlines the standard methodologies for characterizing the solubility of novel compounds such as (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.

DMSO Solubility: The Foundation of In Vitro Screening

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent widely used to prepare high-concentration stock solutions of test compounds for high-throughput screening (HTS) and other in vitro assays.[5] Ensuring a compound is fully dissolved in the DMSO stock is paramount to obtaining accurate and reproducible biological data.

Example Data: DMSO Solubility

The following table presents hypothetical solubility data for the target compound in DMSO, which is essential for preparing reliable stock solutions.

| Parameter | Value | Method |

| Maximum Stock Concentration | >100 mM | Visual Inspection & ¹H NMR |

| Recommended Stock Conc. | 10 mM - 50 mM | Standard Practice |

| Storage Conditions | -20°C | Standard Practice[6] |

Experimental Protocol: DMSO Solubility Determination

This protocol details the steps to determine the maximum solubility of a compound in DMSO, often assessed using Nuclear Magnetic Resonance (NMR) to confirm dissolution at a molecular level.[6]

Objective: To determine the maximum concentration at which the compound can be dissolved in DMSO-d6 (deuterated DMSO for NMR) without precipitation.

Materials:

-

(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone (solid powder)

-

DMSO-d6

-

Vortex mixer

-

Analytical balance

-

NMR spectrometer

Procedure:

-

Prepare a target 100 mM solution by weighing the appropriate amount of the compound and adding the calculated volume of DMSO-d6.[6]

-

Vigorously shake or vortex the solution until the solid is fully dissolved.[6]

-

Allow the solution to stand at room temperature overnight.[6]

-

Visually inspect the solution for any sign of precipitation.

-

Acquire a ¹H NMR spectrum of the solution. The presence of sharp, well-defined peaks corresponding to the compound's structure confirms its solubility. Broadened peaks or a lower-than-expected integral may suggest aggregation or insolubility.

-

If the compound is soluble at 100 mM, this is typically sufficient for most screening campaigns. If not, the experiment can be repeated with a lower target concentration (e.g., 50 mM or 10 mM).

Aqueous Buffer Solubility: Simulating Physiological Conditions

Aqueous solubility is a more direct indicator of a compound's likely behavior in a physiological environment, impacting absorption and bioavailability.[2] This property is typically assessed using two distinct methods: kinetic and thermodynamic solubility assays.

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This measurement reflects the solubility of a compound when rapidly diluted from a DMSO stock solution into an aqueous buffer. It is a high-throughput method ideal for early-stage drug discovery, as it mimics the conditions of many automated biological assays.[1][3][4] Precipitation is often detected by turbidimetry or light scattering.[2][3]

-

Thermodynamic Solubility: Considered the "gold standard," this method measures the solubility of a solid compound after it has reached equilibrium in an aqueous buffer, typically after prolonged incubation (24-72 hours).[2][7] It is more time and resource-intensive but provides a more accurate measure of true equilibrium solubility, which is crucial for later-stage development and formulation.[2][7]

Diagram: Conceptual Difference Between Solubility Types

Caption: Kinetic vs. Thermodynamic solubility workflow comparison.

Example Data: Aqueous Solubility

The following table shows representative aqueous solubility data for a research compound across different buffers. Low aqueous solubility is a common challenge for complex organic molecules.

| Solubility Type | Buffer (pH) | Solubility (µM) | Method |

| Kinetic | PBS (7.4) | 15.2 | Nephelometry |

| Kinetic | SGF (1.2) | 25.8 | Nephelometry |

| Kinetic | SIF (6.8) | 12.5 | Nephelometry |

| Thermodynamic | PBS (7.4) | 2.1 | HPLC-UV |

PBS: Phosphate-Buffered Saline; SGF: Simulated Gastric Fluid; SIF: Simulated Intestinal Fluid.

Experimental Protocols: Aqueous Solubility

Protocol: High-Throughput Kinetic Solubility Assay

Objective: To rapidly assess the solubility of a compound upon dilution from DMSO into a phosphate-buffered saline (PBS) solution.

Materials:

-

10 mM compound stock in 100% DMSO

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (clear bottom for absorbance reading)

-

Plate reader capable of turbidimetric or nephelometric measurements

Procedure:

-

Create a serial dilution of the compound in DMSO directly in a 96-well plate.

-

In a separate 96-well plate, add PBS (pH 7.4).

-

Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the PBS plate. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.[8][9]

-

Mix the plate briefly.

-

Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).[8]

-

Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[2][4]

-

The solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Diagram: Kinetic Solubility Workflow

Caption: High-throughput kinetic solubility assay workflow.

Protocol: Shake-Flask Thermodynamic Solubility Assay

Objective: To determine the equilibrium solubility of the solid compound in an aqueous buffer.

Materials:

-

Compound (solid powder)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Shaking incubator

-

Syringe filters (e.g., 0.45 µm PVDF)

-

HPLC-UV or LC-MS/MS system for quantification

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The amount should be enough to ensure a saturated solution with undissolved solid remaining.

-

Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-72 hours to allow the system to reach equilibrium.[2][7]

-

After incubation, allow the solution to settle.

-

Carefully remove an aliquot of the supernatant and filter it to remove any undissolved solids.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or LC-MS/MS against a standard curve.[2][3] This concentration represents the thermodynamic solubility.

Conclusion

Understanding the solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in both DMSO and physiologically relevant aqueous buffers is essential for its successful development as a research tool or therapeutic agent. While specific data for this compound requires experimental determination, the protocols and principles outlined in this guide provide a robust framework for obtaining reliable and crucial solubility data. Early and accurate solubility profiling enables informed decision-making, helps to avoid costly setbacks, and ultimately increases the probability of success in the drug discovery pipeline.[1][2]

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. drugdiscovery.msu.edu [drugdiscovery.msu.edu]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in Cell-Based Assays

Introduction

(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone is a novel small molecule with potential applications in oncology research. Its chemical structure, featuring a piperazine-linked quinoline moiety, is characteristic of compounds that target cellular signaling pathways critical for cancer cell growth and survival. Based on this structural class, it is hypothesized that this compound acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a common event in many human cancers, making it a key target for therapeutic development.

These application notes provide a comprehensive protocol for characterizing the in vitro efficacy of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone using common cell-based assays. The described methods will enable researchers to assess its cytotoxic and cytostatic effects on cancer cell lines and to verify its proposed mechanism of action by analyzing the phosphorylation status of key downstream targets in the PI3K/Akt/mTOR pathway.

Postulated Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that regulates cell cycle progression, proliferation, survival, and metabolism.[1][2] In many cancer types, this pathway is constitutively active due to mutations in key components or upstream signaling molecules.[3] We postulate that (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone inhibits one or more of the kinase components of this pathway, such as PI3K or mTOR. This inhibition would lead to a downstream reduction in the phosphorylation of Akt and other effector proteins, ultimately resulting in decreased cell viability and proliferation.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in various cancer cell lines after 72 hours of treatment, as determined by the MTT cell viability assay.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 0.85 |

| A549 | Lung Cancer | 1.23 |

| U87-MG | Glioblastoma | 0.98 |

| PC-3 | Prostate Cancer | 1.56 |

| HCT116 | Colon Cancer | 1.12 |

Table 1: Hypothetical half-maximal inhibitory concentrations (IC50) of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol describes a colorimetric assay to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[1]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[1]

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[3]

Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt (at Ser473) and mTOR (at Ser2448), upon treatment with the compound.

Materials:

-

(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

-

Cancer cell lines

-

Complete growth medium

-

PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR (Ser2448), anti-total-mTOR, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed cells in 6-well plates and grow until they reach 70-80% confluency.

-

Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.

-

After treatment, wash the cells twice with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.[4]

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[4]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[5]

-

To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-Akt) and a loading control.[6]

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone. By utilizing cell viability assays and Western blot analysis, researchers can effectively determine the compound's potency against various cancer cell lines and validate its mechanism of action as a PI3K/Akt/mTOR pathway inhibitor. These foundational studies are essential for the further development of this compound as a potential therapeutic agent.

References

Using (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone as a chemical probe for [biological pathway]

A comprehensive search for the biological target and associated pathway for the chemical probe (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone did not yield specific, publicly available information. While the chemical structure suggests potential activity as a kinase inhibitor or a modulator of other signaling pathways, definitive data identifying its precise biological function is not available in the reviewed scientific literature.

The compound is listed commercially as a pharmaceutical intermediate, but its application as a characterized chemical probe for a specific biological pathway is not documented in the public domain. Research on similar chemical structures containing piperazine and quinoline moieties has indicated a wide range of biological activities, including but not limited to:

-

Anticancer Properties: Certain quinoline and piperazine derivatives have been investigated for their potential to inhibit cancer cell growth.[1]

-

Dopamine Receptor Agonism: Some analogs have shown high potency as dopamine D2/D3 agonists.

-

Tyrosinase Inhibition: Piperazine-based compounds have been evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanogenesis.[2]

-

Antibacterial Activity: Derivatives of 1,2,4-triazole with a piperazine moiety have exhibited antibacterial properties.[3]

Without a confirmed biological target, the development of a detailed application note and specific experimental protocols is not feasible. To proceed, the following investigational steps would be required:

-

Target Identification: A crucial first step would be to identify the specific protein or biological pathway that (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone interacts with. This could be achieved through techniques such as:

-

Affinity chromatography-mass spectrometry

-

Yeast two-hybrid screening

-

Computational target prediction followed by experimental validation.

-

-

Target Validation: Once a putative target is identified, validation experiments would be necessary to confirm the interaction and its functional consequence. This would involve:

-

In vitro binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

-

Enzyme inhibition or activation assays

-

Cell-based reporter assays to measure downstream signaling events.

-

The following sections provide a generalized framework and hypothetical protocols that could be adapted once the biological pathway of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone is elucidated.

Hypothetical Data Presentation

Should quantitative data become available, it would be structured as follows:

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | IC50 / EC50 (nM) | Ki (nM) | Notes |

| [Identified Target] | [e.g., Kinase Assay] | |||

| [Off-Target 1] | [e.g., Binding Assay] | |||

| [Off-Target 2] | [e.g., Enzyme Assay] |

Table 2: Cell-Based Assay Data

| Cell Line | Assay | Endpoint | IC50 / EC50 (µM) | Notes |

| [Relevant Cell Line] | [e.g., Proliferation Assay] | [e.g., Cell Viability] | ||

| [Relevant Cell Line] | [e.g., Western Blot] | [e.g., Phospho-Protein Levels] |

Hypothetical Experimental Protocols

Below are generalized protocols that would be tailored to the specific biological pathway.

General Protocol: Cell Lysis and Western Blotting

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone for the desired time.

-

Cell Lysis: Wash cells with ice-old phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and relevant pathway components.

-

Detection: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands.

General Protocol: Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the compound.

-

MTT Addition: After the desired treatment period (e.g., 72 hours), add MTT solution to each well and incubate.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength to determine cell viability.

Hypothetical Visualizations

Once the signaling pathway is identified, diagrams can be generated to illustrate the mechanism of action.

Caption: Hypothetical signaling pathway showing the probe inhibiting a receptor.

Caption: A generalized experimental workflow for target validation.

Further investigation is required to ascertain the specific biological pathway modulated by (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone before a complete and accurate application note can be provided. Researchers interested in using this compound are encouraged to perform initial screening and target identification studies.

References

High-throughput screening protocol with (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

An application note and high-throughput screening protocol for (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone, a potential modulator of oncogenic signaling pathways, is presented for researchers in drug discovery and development. This document provides a detailed methodology for a cell-based high-throughput screen to assess the compound's anti-proliferative effects on cancer cell lines.

Application Notes

(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone is a synthetic compound featuring a quinoline nucleus linked to a piperazine methanone moiety. Quinoline and piperazine scaffolds are prevalent in medicinal chemistry and are components of numerous compounds with diverse biological activities, including anticancer and antimicrobial effects.[1][2] The 8-nitroquinoline group, in particular, suggests potential for activity in hypoxic cancer cells or as a kinase inhibitor. The structural alerts within this molecule warrant investigation into its potential as a therapeutic agent, particularly in oncology.

This protocol describes a robust and scalable high-throughput screening (HTS) assay to evaluate the cytotoxic and anti-proliferative properties of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone and other test compounds against a panel of human cancer cell lines. The assay is based on the quantification of ATP as an indicator of metabolically active, viable cells. A decrease in the luminescence signal corresponds to a reduction in cell viability, indicating potential cytotoxic or cytostatic effects of the compound.

Quantitative Data Summary

As this is a proposed screening protocol, experimental data for (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone is not yet available. The following table is a template for summarizing the screening results.

| Compound ID | Target Cell Line | Concentration (µM) | % Inhibition | IC50 (µM) | Notes |

| CPNQ-1 | MCF-7 | 0.1 | |||

| CPNQ-1 | MCF-7 | 1 | |||

| CPNQ-1 | MCF-7 | 10 | |||

| CPNQ-1 | HCT116 | 0.1 | |||

| CPNQ-1 | HCT116 | 1 | |||

| CPNQ-1 | HCT116 | 10 | |||

| Staurosporine | MCF-7 | 1 | Positive Control | ||

| DMSO | MCF-7 | 0.1% | Vehicle Control |

CPNQ-1 is a placeholder for (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone.

Experimental Protocols

Cell-Based High-Throughput Screening Protocol for Anti-Proliferative Activity

1. Materials and Reagents:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone (stock solution in DMSO)

-

Positive control (e.g., Staurosporine)

-

Vehicle control (DMSO)

-

384-well white, clear-bottom tissue culture-treated plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Multichannel pipettes or automated liquid handling system

-

Plate reader with luminescence detection capabilities

2. Cell Culture and Seeding:

-

Maintain human cancer cell lines in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells using standard trypsinization procedures when they reach 80-90% confluency.

-

Resuspend cells in complete medium and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to the desired seeding density (e.g., 2,500 cells per well in 40 µL).

-

Dispense 40 µL of the cell suspension into each well of a 384-well plate.

-

Incubate the plates for 24 hours to allow for cell attachment.

3. Compound Preparation and Addition:

-

Prepare a dilution series of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO.

-

Further dilute the compound and controls in complete medium to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.1%.

-

Using an automated liquid handler or multichannel pipette, add 10 µL of the diluted compound or control solutions to the appropriate wells.

-

Incubate the plates for 72 hours at 37°C and 5% CO2.

4. Cell Viability Assay:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Remove the assay plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

-

Add 25 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a plate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control (DMSO).

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression curve fit.

Visualizations

Hypothesized Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway that could be targeted by a quinoline-based kinase inhibitor, leading to the inhibition of cell proliferation.

References

Application Notes and Protocols for Western Blot Analysis of Protein Expression Following Treatment with (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone is a novel synthetic compound with potential applications in pharmacological research. Understanding its mechanism of action is crucial for its development as a therapeutic agent. One of the primary methods to elucidate the molecular effects of a new compound is to analyze its impact on protein expression levels within target cells. Western blot analysis is a powerful and widely used technique for detecting and quantifying specific proteins in a complex biological sample.[1][2][3]

These application notes provide a comprehensive protocol for utilizing Western blot analysis to investigate changes in protein expression in response to treatment with (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone. The following sections detail the necessary steps from cell culture and treatment to data acquisition and analysis, enabling researchers to assess the compound's effects on specific signaling pathways or protein markers of interest.

Experimental Principles

The Western blot technique involves several key stages:

-

Sample Preparation: Cultured cells are treated with (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone. Following treatment, the cells are lysed to release their protein content.

-

Gel Electrophoresis: The protein lysate is loaded onto a polyacrylamide gel (SDS-PAGE) and separated by size.[3]

-

Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF).[3][4]

-

Immunodetection: The membrane is incubated with a primary antibody that specifically binds to the protein of interest. A secondary antibody, conjugated to an enzyme, then binds to the primary antibody.

-

Signal Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal, typically chemiluminescence or fluorescence.[1][3] The intensity of the signal corresponds to the amount of the target protein.

Experimental Workflow

Caption: Experimental workflow for Western blot analysis.

Detailed Protocols

Cell Culture and Treatment

This protocol describes the general steps for culturing and treating adherent cells. Specific cell lines and treatment conditions (e.g., concentration of the compound, duration of treatment) should be optimized for each experiment.

-

Materials:

-

Appropriate cell line (e.g., HeLa, HEK293T, MCF-7)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

(4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone (dissolved in a suitable solvent like DMSO)

-

6-well tissue culture plates

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Once the desired confluency is reached, remove the culture medium and replace it with fresh medium containing various concentrations of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone. Include a vehicle control (medium with the solvent, e.g., DMSO, at the same concentration used for the drug).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]

-

Protein Extraction (Cell Lysis)

-

Materials:

-

Ice-cold PBS

-

RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors.

-

Cell scraper

-

Microcentrifuge tubes

-

-

Procedure:

-

Place the 6-well plates on ice and aspirate the culture medium.[6]

-

Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a well in a 6-well plate).[6][7]

-

Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[7]

-

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

-

Transfer the supernatant (containing the proteins) to a new, clean microcentrifuge tube.

-

Protein Quantification

-

Materials:

-

BCA Protein Assay Kit (or Bradford assay)

-

Microplate reader

-

-

Procedure:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

-

Based on the concentrations, calculate the volume of each lysate needed to obtain equal amounts of protein for each sample (e.g., 20-30 µg per lane).

-

SDS-PAGE (Gel Electrophoresis)

-

Materials:

-

Laemmli sample buffer (4x or 6x)

-

Precast or hand-cast polyacrylamide gels

-

Electrophoresis running buffer

-

Protein ladder (molecular weight marker)

-

Electrophoresis apparatus

-

-

Procedure:

-

Prepare protein samples by adding the appropriate volume of Laemmli sample buffer and diluting with lysis buffer to achieve the same final volume for all samples.

-

Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[3][4]

-

Load the protein ladder into the first well and the prepared samples into the subsequent wells of the gel.[4]

-